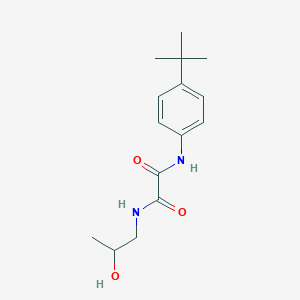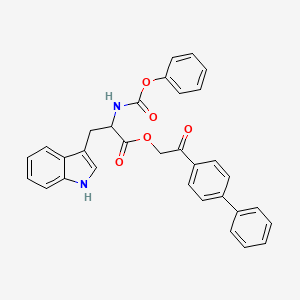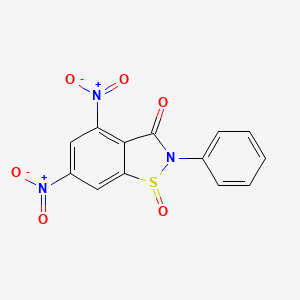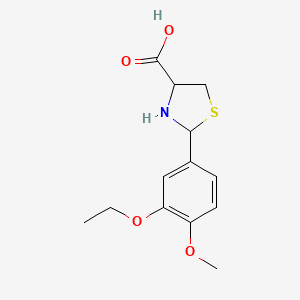
Oxamide, N-(4-tert-butylphenyl)-N'-(2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylphenyl group and a hydroxypropyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-tert-butylphenylamine with 2-hydroxypropylamine in the presence of an appropriate coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE can be compared with other similar compounds such as:
- N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)PROPANDIAMIDE
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of different substituents can significantly influence their properties and applications.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
N'-(4-tert-butylphenyl)-N-(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C15H22N2O3/c1-10(18)9-16-13(19)14(20)17-12-7-5-11(6-8-12)15(2,3)4/h5-8,10,18H,9H2,1-4H3,(H,16,19)(H,17,20) |
Clave InChI |
VNHUZGVRIAZEJU-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)



![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)

![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)



![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008822.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B15008824.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15008831.png)
